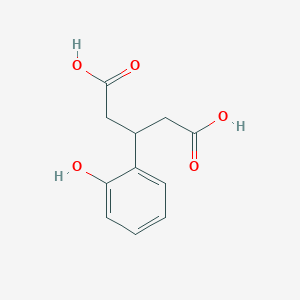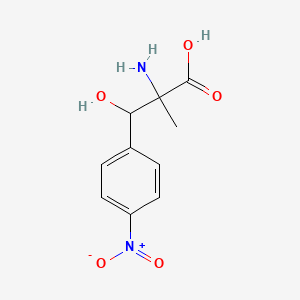
3-(2-Hydroxyphenyl)pentanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Hydroxyphenyl)pentanedioic acid, also known as homogentisic acid (HGA), is a naturally occurring compound in the human body. HGA is a metabolic intermediate in the catabolism of tyrosine and phenylalanine, and its accumulation can lead to a rare genetic disorder called alkaptonuria. The chemical structure of HGA consists of a phenolic ring and a carboxylic acid moiety, which gives it unique biochemical and physiological properties.
作用机制
HGA exerts its effects through multiple mechanisms, including its ability to scavenge free radicals and its interactions with iron metabolism. HGA has been shown to inhibit the production of reactive oxygen species and to protect cells from oxidative stress-induced damage. Additionally, HGA has been shown to bind to iron and to regulate its metabolism, which may have implications for the treatment of iron-related disorders.
Biochemical and Physiological Effects:
HGA has been shown to have a variety of biochemical and physiological effects, including its role in the catabolism of tyrosine and phenylalanine, its antioxidant properties, and its interactions with iron metabolism. HGA has also been shown to have effects on bone health, with some studies suggesting that it may have a protective effect against osteoporosis.
实验室实验的优点和局限性
HGA has several advantages for use in lab experiments, including its stability and solubility in water. However, its accumulation in alkaptonuria patients can make it difficult to obtain large quantities of pure HGA for research purposes. Additionally, HGA can be difficult to work with due to its potential for oxidation and polymerization.
未来方向
There are several future directions for research on HGA, including its potential therapeutic applications in oxidative stress-related diseases, its role in iron metabolism, and its effects on bone health. Additionally, further research is needed to better understand the mechanisms of action of HGA and to develop new methods for synthesizing and purifying HGA for research purposes.
合成方法
HGA can be synthesized through various methods, including chemical synthesis and enzymatic oxidation of 3-(2-Hydroxyphenyl)pentanedioic acid acid precursors. The chemical synthesis of HGA involves the reaction of phenol with succinic anhydride in the presence of a catalyst, followed by hydrolysis and decarboxylation. Enzymatic oxidation of 3-(2-Hydroxyphenyl)pentanedioic acid acid precursors involves the action of homogentisate dioxygenase, which converts 3-(2-Hydroxyphenyl)pentanedioic acid acid precursors into HGA.
科学研究应用
HGA has been extensively studied in the field of biochemistry and physiology due to its role in alkaptonuria and its potential therapeutic applications. HGA has been shown to have antioxidant properties, and it has been proposed as a potential treatment for oxidative stress-related diseases. Additionally, HGA has been studied for its potential role in the regulation of iron metabolism and its effects on bone health.
属性
IUPAC Name |
3-(2-hydroxyphenyl)pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c12-9-4-2-1-3-8(9)7(5-10(13)14)6-11(15)16/h1-4,7,12H,5-6H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZKWVWWBOFGAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)O)CC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Hydroxyphenyl)pentanedioic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2807266.png)
![7-hydroxy-9-(4-methoxyphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2807267.png)
![2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol](/img/structure/B2807268.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2807272.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea](/img/structure/B2807273.png)


![N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2807280.png)
![Methyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate hydrochloride](/img/structure/B2807282.png)
![5-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2807284.png)
![2-(5-Fluorobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2807285.png)
